REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](Cl)=[O:9])=[CH:4][CH:3]=1.[CH3:11][C:12]([CH3:16])([CH3:15])[CH2:13][OH:14]>C1(C)C=CC=CC=1.CCOC(C)=O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([O:14][CH2:13][C:12]([CH3:16])([CH3:15])[CH3:11])=[O:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)C(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(C)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the medium is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
WASH
|
Details
|
washed successively with water (2×200 mL), saturated NaHCO3 solution (2×200 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on a column of silica gel
|
Type
|
WASH
|
Details
|
eluting with a cyclohexane/EtOAc gradient of 0 to 5% EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C(=O)OCC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |